ALOISINE A - 496864-16-5

ALOISINE A

Catalog Number: EVT-258353
CAS Number: 496864-16-5
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ALOISINE A is a naturally occurring compound belonging to the family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, collectively referred to as aloisines. [] It was first identified as a constituent of aloe plants. Aloisine A has garnered significant interest in scientific research due to its potent biological activity, particularly as a cyclin-dependent kinase (CDK) inhibitor. [, ] CDKs play crucial roles in regulating the cell cycle, and deregulation of these kinases is implicated in various diseases, including cancer and neurodegenerative disorders. [, ] The potent inhibitory activity of ALOISINE A against specific CDKs, especially CDK1, CDK2, CDK5, and GSK-3, makes it a valuable tool in studying these kinases and their associated cellular processes. [, , ]

Synthesis Analysis

ALOISINE A can be synthesized through various methods. One approach involves the use of 2,3-dichloropyrazine as a starting material, undergoing selective substitutions to introduce the desired phenyl and pyrrolo[2,3-b]pyrazine moieties. [, ] This method allows for the synthesis of ALOISINE A and its analogues with modifications at specific positions for structure-activity relationship studies. [] Additionally, ALOISINE A can be immobilized on solid supports, such as agarose matrices, for use in affinity chromatography to identify its potential cellular targets. [, ] This immobilization typically involves conjugating ALOISINE A with a spacer arm, such as triethylene glycol, terminated with a functional group, like an amine, enabling its attachment to the matrix. []

Molecular Structure Analysis

ALOISINE A (ALOISINE A) is characterized by a pyrrolo[2,3-b]pyrazine core structure. [, ] A phenyl group is attached to the 6-position of the pyrrolo[2,3-b]pyrazine ring, and a butyl chain is substituted at the 7-position. [, ] A hydroxyl group is present on the para position of the phenyl ring. [, ] The presence and position of these specific substituents are crucial for ALOISINE A's biological activity, particularly its interaction with target kinases. [, , ]

Chemical Reactions Analysis

ALOISINE A, with its specific functional groups, can participate in various chemical reactions. One notable reaction is its conjugation with linkers containing a terminal amine group through its phenolic hydroxyl group. [] This modification enables the immobilization of ALOISINE A onto solid supports, such as agarose matrices, for affinity chromatography applications. [, ] Furthermore, ALOISINE A can undergo complexation with target proteins, such as CDKs, through specific interactions like hydrogen bonding and hydrophobic interactions. [, ] The pyrrolo[2,3-b]pyrazine core can also potentially undergo electrophilic aromatic substitution reactions, allowing for further structural modifications. []

Applications

a) CDK Inhibition: ALOISINE A is widely employed as a pharmacological tool to study the biological functions of specific CDKs, particularly CDK1, CDK2, CDK5, and GSK-3, due to its potent inhibitory activity against these kinases. [, , , , ]

b) Cell Cycle Regulation Research: The ability of ALOISINE A to inhibit CDKs, key regulators of the cell cycle, makes it a valuable tool for investigating the molecular mechanisms governing cell cycle progression and checkpoints. []

c) Neurodegenerative Disease Research: Given the involvement of CDK5 and GSK-3 in neurodegenerative disorders like Alzheimer's disease, ALOISINE A's inhibitory activity against these kinases has spurred research into its potential therapeutic benefits in these conditions. [, , , , ]

d) Antiviral Research: Studies have demonstrated the ability of ALOISINE A and other CDK inhibitors to hinder viral replication by interfering with viral transcription initiation and protein localization. [] This finding highlights the potential of CDK inhibitors as broad-spectrum antiviral agents. []

e) Target Identification:Immobilized ALOISINE A derivatives are employed in affinity chromatography to identify and isolate proteins that interact with ALOISINE A. [, ] This approach helps uncover potential cellular targets of ALOISINE A and further elucidate its mechanism of action. [, ]

f) Structure-Activity Relationship (SAR) Studies:Chemical modifications of ALOISINE A, specifically the substitution of the hydroxyl group with fluorine, have yielded analogues like RP193, which exhibit reduced toxicity while retaining their CFTR activation potency. [] These studies provide valuable insights for developing novel therapeutic agents with improved safety profiles. []

RP107 (7-n-Butyl-6-(4-hydroxyphenyl)[5H]-pyrrolo[2,3-b]pyrazine])

Compound Description: RP107 is a potent activator of wild-type and mutated CFTR (cystic fibrosis transmembrane regulator) chloride channels, including G551D-CFTR and F508del-CFTR. [, ] It works by a cAMP-independent mechanism and its activation is potentiated by low concentrations of forskolin and inhibited by glibenclamide and CFTRinh-172. [] RP107 has submicromolar affinity for CFTR channels. []

Relevance: RP107 shares a core pyrrolo[2,3-b]pyrazine structure with Aloisine A, differing in the substitution at the 6-phenyl ring. While Aloisine A is a potent CDK inhibitor, RP107 focuses on CFTR activation. [, ] This highlights the versatility of the pyrrolo[2,3-b]pyrazine scaffold for targeting different protein families.

RP108 (7-n-Butyl-6-(4-chlorophenyl)[5H]pyrrolo[2,3-b]pyrazine])

Compound Description: RP108 is a structural analog of RP107, with a chlorine atom replacing the hydroxyl group at the 4-position of the 6-phenyl ring. [] This modification significantly reduces its potency as a CFTR activator compared to RP107. []

Relevance: The comparison between RP107 and RP108 highlights the importance of the 4-hydroxyphenyl substituent for potent activation of CFTR, suggesting that this group is involved in crucial interactions with the target protein. [] The shared pyrrolo[2,3-b]pyrazine core with Aloisine A further emphasizes the potential of this scaffold for chemical modifications leading to diverse biological activities. [, ]

RP193 (7-n-butyl-6-(2-fluorophenyl)[5H]-pyrrolo[2,3-b]pyrazine])

Compound Description: RP193 is a derivative of RP107 where the 4-hydroxy group is replaced by a fluorine atom at the 2-position of the 6-phenyl ring. [] This modification significantly reduces the compound's toxicity without impacting its ability to activate CFTR. [] Like RP107, it does not affect cAMP production and stimulates wild-type CFTR, as well as the F508del and G551D-CFTR mutants. []

Relevance: RP193 demonstrates the potential for optimizing the safety profile of pyrrolo[2,3-b]pyrazine derivatives like RP107 and Aloisine A through targeted chemical modifications. [, ] The retention of CFTR activation despite structural changes underlines the flexibility of this chemical scaffold for developing therapeutics. []

RP185 (7-n-butyl-6-(4-fluorophenyl)[5H]-pyrrolo[2,3-b]pyrazine])

Compound Description: RP185 is another fluorinated derivative of RP107, where the fluorine atom replaces the hydroxyl group at the 4-position of the 6-phenyl ring. [] Although it shows lower toxicity than RP107, it also displays reduced CFTR activation ability. []

Relevance: Comparing RP185 to RP193 and RP107 emphasizes the importance of both the hydroxyl group and its position on the 6-phenyl ring for optimal CFTR activation. [, ] This detailed structure-activity relationship information is valuable for further development of pyrrolo[2,3-b]pyrazine-based therapeutics, including those targeting CDKs like Aloisine A. []

Roscovitine ((R)-Roscovitine)

Compound Description: Roscovitine is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, and CDK5. [, , , ] It is a purine derivative that acts as a competitive inhibitor of ATP binding to the catalytic subunit of CDKs. [, ]

Relevance: Although structurally different from Aloisine A, Roscovitine serves as a reference compound in several studies investigating CDK inhibition. [, ] Its well-characterized activity and mechanism provide a benchmark for evaluating the potency and selectivity of Aloisine A and its derivatives. [, , ]

Indirubin-3'-oxime (IXM)

Compound Description: Indirubin-3'-oxime (IXM) is a potent inhibitor of CDK1, CDK2, and CDK5, derived from the natural product indirubin. [] It binds to the ATP-binding pocket of CDKs and exhibits anti-proliferative and neuroprotective effects. []

Relevance: Similar to Roscovitine, Indirubin-3'-oxime serves as a reference CDK inhibitor in studies exploring the structure-activity relationships and binding mechanisms of Aloisine A and other CDK inhibitors. [, ]

Properties

CAS Number

496864-16-5

Product Name

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

IUPAC Name

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

InChI

InChI=1S/C16H17N3O/c1-2-3-4-13-14(11-5-7-12(20)8-6-11)19-16-15(13)17-9-10-18-16/h5-10,20H,2-4H2,1H3,(H,18,19)

InChI Key

PRIGRJPRGZCFAS-UHFFFAOYSA-N

SMILES

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

7-n-butyl-6-(4'-hydroxyphenyl)-5H-pyrrolo(2,3b)pyrazine
aloisine A

Canonical SMILES

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.